![molecular formula C13H11Cl2N5 B2512370 N-(2,4-dichlorobenzyl)-1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869073-40-5](/img/structure/B2512370.png)
N-(2,4-dichlorobenzyl)-1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of cells. TSPO has been implicated in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has been used as a tool to study the role of TSPO in these processes.
Applications De Recherche Scientifique
Antagoniste du CCR4
Ce composé a été utilisé dans la conception et la synthèse d'une série de dérivés de pyrido [2,3-d]pyrimidine en tant qu'antagonistes du CCR4 . Le CCR4 est un facteur essentiel dans le développement des inflammations allergiques, telles que l'asthme, la dermatite et la rhinite . Le composé s'est avéré être un antagoniste puissant du CCR4 qui peut bloquer la chimiotaxie cellulaire induite par la chimiokine dérivée des macrophages (MDC), la chimiokine régulée par le thymus et l'activation (TARC) et le CKLF1, les ligands naturels du CCR4 .
2. Inhibiteur de la protéine kinase B (PKB) Le composé a été utilisé dans la découverte des 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pipéridine-4-carboxamides en tant qu'inhibiteurs sélectifs et actifs par voie orale de la protéine kinase B (PKB) . La PKB est un composant important des voies de signalisation intracellulaires régulant la croissance et la survie . La signalisation par la PKB est souvent dérégulée dans le cancer, et les inhibiteurs de la PKB ont donc un potentiel en tant qu'agents antitumoraux .
Activité antitumorale
Le composé a été utilisé dans la conception et la synthèse d'une série de nouveaux dérivés de N4-alkyl-N2-phényl-pyrrolo[3,2-d]pyrimidine-2,4-diamine . Ces dérivés ont montré une excellente activité antitumorale .
Mécanisme D'action
Target of Action
The primary target of N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the serine/threonine protein kinase B (PKB), also known as Akt . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway plays a crucial role in regulating cell growth and survival .
Mode of Action
N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its target, PKB, in an ATP-competitive manner . It inhibits the kinase activity of PKB, thereby disrupting the PI3K signaling pathway . This results in the modulation of several downstream substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The inhibition of PKB by N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects the PI3K-PKB-mTOR pathway . This pathway is involved in promoting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . Therefore, the compound’s action can lead to the disruption of these processes.
Pharmacokinetics
The pharmacokinetic properties of N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are characterized by its rapid clearance and low oral bioavailability . This is due to the metabolism of compounds containing 4-amino-4-benzylpiperidines in vivo . Variations in the linker group between the piperidine and the lipophilic substituent can lead to the identification of potent and orally bioavailable inhibitors of pkb .
Result of Action
The molecular and cellular effects of N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine’s action include the inhibition of cell proliferation and survival, as well as the modulation of biomarkers of signaling through PKB . In addition, it has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins, potentially influencing biochemical reactions . For instance, it has been found that similar compounds can act as ATP-competitive inhibitors, showing selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA .
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . For example, similar compounds have shown anti-proliferative activities against leukemia cell lines .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can maintain antimicrobial activity for 5 to 10 minutes after application .
Dosage Effects in Animal Models
It is known that similar compounds have shown protective effects against cerebral injury by suppressing neuroinflammation .
Metabolic Pathways
It is known that similar compounds are involved in the metabolism of 2,4-dichlorobenzyl alcohol .
Transport and Distribution
It is known that similar compounds can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that similar compounds can be localized within specific compartments or organelles .
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5/c1-20-13-10(6-19-20)12(17-7-18-13)16-5-8-2-3-9(14)4-11(8)15/h2-4,6-7H,5H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSPTTGNGBLDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
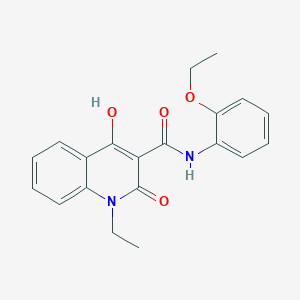
![(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2512288.png)
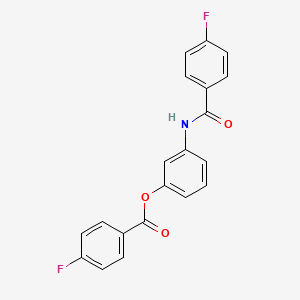
![2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2512291.png)
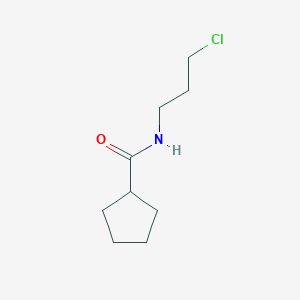
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2512295.png)
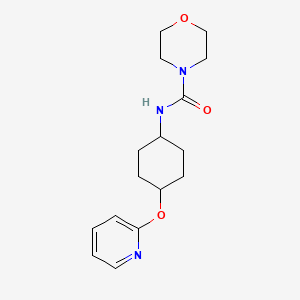
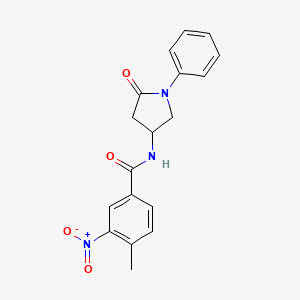
![3-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2512300.png)
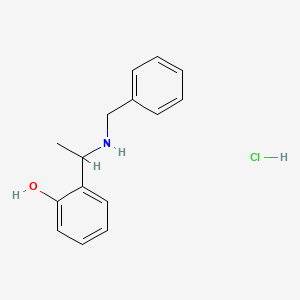
![[1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2512303.png)
![ethyl 2-(4-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2512305.png)
![3-Fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B2512306.png)
![N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide hydrochloride](/img/structure/B2512307.png)
